N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide” is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure .
Molecular Structure Analysis
The molecular structure of this compound is intricate, with several functional groups. The exact structure is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Anticancer Potential
Research has indicated the potential of compounds structurally related to N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide in inhibiting the proliferation of various cancer cell lines. For instance, thiazole-aminopiperidine hybrid analogues, including compounds with a substituted benzyl component similar to the 4-fluorobenzyl group, have shown promising activity against Mycobacterium tuberculosis, along with notable anticancer properties (V. U. Jeankumar et al., 2013). Additionally, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their cytotoxic activity, highlighting the relevance of the pyrazolo[3,4-d]pyrimidin structure in cancer research (Ashraf S. Hassan et al., 2015).
Role in Enzyme Inhibition
Novel pyrazolopyrimidines derivatives have also been explored for their anticancer and anti-5-lipoxygenase activities, underscoring the versatility of this chemical framework in targeting different biochemical pathways (A. Rahmouni et al., 2016). These findings suggest that similar compounds, including this compound, could serve as lead compounds for the development of new therapeutic agents targeting specific enzymes involved in disease pathways.
Imaging and Diagnostic Applications
Further, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging with positron emission tomography (PET), demonstrating the applicability of such compounds in diagnostic imaging and potentially enhancing the detection and monitoring of cancer (Jingli Xu et al., 2012). This research highlights the importance of fluoro-containing derivatives, like this compound, in developing advanced diagnostic tools.
Synthesis and Molecular Characterization
The synthesis and molecular characterization of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines have also been reported, focusing on the modification of these compounds to explore their biological activity and chemical properties (A. Eleev et al., 2015). Such studies provide valuable insights into the chemical manipulation and optimization of fluoro-substituted pyrazolopyrimidines for various scientific applications.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-14-5-1-12(2-6-14)10-23-11-21-16-15(18(23)26)9-22-24(16)8-7-20-17(25)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQANQRECFHDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.